Pipoxolan hydrochloride

Description

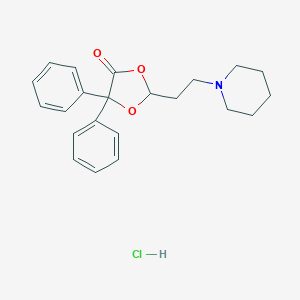

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQXJVDHXGEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23744-24-3 (Parent) | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057672 | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-58-8 | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Pipoxolan Hydrochloride in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its therapeutic effect stems from a dual-action mechanism that synergistically promotes the relaxation of smooth muscle tissues. This technical guide delineates the core mechanisms of action of this compound, focusing on its direct inhibition of L-type calcium channels and its secondary role in augmenting intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for investigating these mechanisms, and a summary of the qualitative understanding of its action, synthesized from the available scientific literature.

Introduction

Smooth muscle contraction is a fundamental physiological process, critical to the function of various organ systems, including the gastrointestinal, respiratory, and urogenital tracts. The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). An influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels is a key initiating event in smooth muscle contraction. Additionally, intracellular signaling cascades involving second messengers like cyclic adenosine monophosphate (cAMP) play a crucial modulatory role, with increased cAMP levels generally promoting relaxation.

This compound is a pharmacological agent classified as a smooth muscle relaxant. It is clinically employed to alleviate conditions characterized by smooth muscle spasms. This guide provides a detailed technical examination of the molecular mechanisms through which this compound exerts its relaxant effects on smooth muscle.

Core Mechanism of Action

This compound's efficacy as a smooth muscle relaxant is attributed to a dual mechanism of action:

-

Inhibition of L-type Calcium Channels: The primary mechanism involves the direct blockade of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of the contractile cascade. By reducing intracellular calcium concentration, this compound directly curtails the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to a decrease in the phosphorylation of myosin light chains and ultimately, muscle relaxation.[1]

-

Enhancement of Intracellular cAMP Levels: A secondary, yet significant, mechanism is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is likely achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[1] These targets include MLCK (leading to its inactivation) and various ion channels that contribute to membrane hyperpolarization, further reducing the likelihood of calcium channel opening.

Signaling Pathways

The interplay of these two mechanisms results in a potent and sustained smooth muscle relaxant effect. The following diagrams illustrate the key signaling pathways involved.

References

An In-depth Technical Guide to the Synthesis and Structural Elucdidation of Pipoxolan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, structural elucidation, and mechanism of action of Pipoxolan Hydrochloride. Pipoxolan, chemically known as 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one hydrochloride, is a potent smooth muscle relaxant.[1] It is utilized in the treatment of spasms and colics in the gastrointestinal, urinary, and gynecological tracts.[1][2] This guide details plausible experimental protocols, analytical methodologies, and key characterization data.

Synthesis of this compound

While first synthesized by Pailer et al. in 1968, detailed protocols are not widely disseminated.[3] A plausible and chemically sound approach involves the acid-catalyzed acetalization reaction between benzilic acid and 3-piperidinopropionaldehyde, followed by conversion to the hydrochloride salt. This method is a standard procedure for the formation of 1,3-dioxolan-4-one rings.

Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the core dioxolanone structure and its subsequent salt formation.

Experimental Protocol

Step 1: Synthesis of 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one (Pipoxolan Free Base)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzilic acid (1.0 eq), 3-piperidinopropionaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add a suitable solvent for azeotropic removal of water, such as toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Wash the organic solution sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pipoxolan free base.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

-

Dissolve the purified pipoxolan free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

Quantitative Data (Predicted)

| Parameter | Value |

| Molecular Formula | C₂₂H₂₆ClNO₃ |

| Molecular Weight | 387.90 g/mol [1][4] |

| Theoretical Yield | Dependent on starting material scale |

| Typical Reaction Yield | 75-85% (Overall) |

| Appearance | White crystalline powder |

| Melting Point | 207-209 °C |

Structural Elucidation

The confirmation of the chemical structure of synthesized this compound requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and for its quantification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Column : C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase : A mixture of acetonitrile and 1mM ammonium acetate (80:20 v/v) or methanol and 10 mM sodium dihydrogen phosphate (60:40 v/v), with the pH adjusted to 6.5.[2][5]

-

Flow Rate : 1.8 mL/min.[2]

-

Procedure : Dissolve a small sample of the synthesized compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.

Protocol 2: Thin-Layer Chromatography (TLC)

-

Stationary Phase : Silica gel 60 F254 plates.[2]

-

Mobile Phase : A mixture of chloroform, toluene, methanol, and 10% ammonia (6:5:3:0.1 v/v/v/v).[2]

-

Procedure : Spot a dilute solution of the sample on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

-

Visualization : Visualize the spots under UV light (254 nm) or by staining. Calculate the Retention Factor (Rf) value for the main spot.

Spectroscopic Analysis

Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Table 1: Predicted Spectroscopic Data for Pipoxolan

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 7.2-7.5 (m, 10H), δ 5.5 (t, 1H), δ 2.5-2.8 (m, 6H), δ 1.4-1.7 (m, 8H) | Aromatic protons (two phenyl groups), methine proton on the dioxolanone ring, protons adjacent to the piperidine nitrogen, and aliphatic protons of the ethyl chain and piperidine ring. |

| ¹³C NMR | δ 172 (C=O), δ 140 (quat. Ar-C), δ 125-130 (Ar-C), δ 105 (O-CH-O), δ 85 (quat. C-Ph₂), δ 55 (CH₂-N), δ 50 (piperidine CH₂), δ 30 (CH₂-CH₂), δ 23-25 (piperidine CH₂) | Carbonyl carbon, aromatic carbons, acetal carbon, quaternary carbon attached to phenyl groups, and various aliphatic carbons of the ethyl and piperidine moieties. |

| FT-IR (cm⁻¹) | ~3050, ~2950, ~1780, ~1600, ~1200, ~1100 | C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ester in a five-membered ring), C=C stretch (aromatic), C-O stretch (asymmetric), C-O stretch (symmetric). |

| Mass Spec. (m/z) | 352.19 ([M+H]⁺), 229.09, 98.10 | Protonated molecular ion for the free base (C₂₂H₂₅NO₃). Key fragments correspond to the benzilate moiety and the piperidinylethyl side chain, respectively. |

Disclaimer: The NMR, IR, and MS data presented are predicted values based on the known structure. Actual experimental data should be acquired for definitive confirmation.

Mechanism of Action: Signaling Pathway

This compound exerts its smooth muscle relaxant effects through a dual mechanism involving calcium channel inhibition and enhancement of cyclic adenosine monophosphate (cAMP) levels.[3]

As illustrated, this compound binds to L-type calcium channels on smooth muscle cells, inhibiting the influx of calcium ions that are essential for muscle contraction.[3] Concurrently, it is suggested to increase the levels of intracellular cAMP, which leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates target proteins that promote muscle relaxation.[3] This dual-action mechanism provides a robust and sustained therapeutic effect.

References

Pharmacological Profile of Pipoxolan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a well-established antispasmodic agent utilized for the relaxation of smooth muscle in the gastrointestinal, bronchial, and urogenital systems. Its primary mechanism of action is understood to involve the blockade of L-type calcium channels, thereby inhibiting the influx of calcium ions necessary for smooth muscle contraction. Emerging research has unveiled a multifaceted pharmacological profile for Pipoxolan, extending beyond its spasmolytic properties to include significant anticancer and anti-inflammatory activities. These novel activities are attributed to its ability to modulate a variety of signaling pathways, including those involved in cell cycle regulation, apoptosis, cellular migration, and inflammatory responses. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Pharmacological Data

This section summarizes the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Citation |

| HL-60 | Human Promyelocytic Leukemia | 6.25 | 24 | [1] |

| TW206 | Oral Squamous Cell Carcinoma | ~15-25 | 24 | [2] |

| HSC-3 | Oral Squamous Cell Carcinoma | ~25 | 24 | [2] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Citation |

| Absorption | Well-absorbed in the gastrointestinal tract. | General | Oral | |

| Distribution | Data not available. | - | - | |

| Metabolism | Undergoes hepatic metabolism. | General | Oral | |

| Excretion | Primarily excreted through the kidneys as metabolites and unchanged drug. | General | Oral |

Note: Detailed quantitative pharmacokinetic data such as bioavailability, half-life, clearance, and volume of distribution are not extensively reported in publicly accessible literature.

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are mediated through various molecular mechanisms. Its primary antispasmodic action involves the blockade of L-type calcium channels in smooth muscle cells, leading to muscle relaxation. Additionally, it may contribute to smooth muscle relaxation by inhibiting phosphodiesterase, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels.

Recent studies have elucidated its role in cancer and inflammation, revealing its interaction with a complex network of signaling pathways.

Anticancer Mechanisms

In cancer cells, Pipoxolan has been shown to induce apoptosis and cell cycle arrest. This is achieved through the modulation of several key signaling pathways.

Anti-inflammatory and Anti-metastatic Mechanisms

Pipoxolan exhibits anti-inflammatory and anti-metastatic properties by targeting key signaling cascades involved in inflammation and cell migration.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

Methodology:

-

Cell Seeding: Plate cells at a predetermined density in 96-well microplates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

Methodology:

-

Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Invasion Assessment: Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel) to mimic the basement membrane.

-

Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing this compound or vehicle.

-

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell invasion through the matrix and membrane.

-

Analysis: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the cells that have invaded to the lower surface of the membrane.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, MMP-2) and then with secondary antibodies conjugated to an enzyme.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with DNA staining (e.g., propidium iodide) is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash the cells.

-

Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, a compound with a long-standing clinical use as an antispasmodic, is now recognized for its broader pharmacological potential. Its established mechanism as a calcium channel blocker is complemented by emerging evidence of its anticancer and anti-inflammatory activities. These novel effects are mediated through the modulation of a complex network of signaling pathways, highlighting its potential for repositioning in oncology and inflammatory diseases. While the foundational pharmacological data regarding its antispasmodic potency and detailed pharmacokinetics require further elucidation in publicly accessible literature, the existing body of research provides a strong rationale for continued investigation into the diverse therapeutic applications of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this multifaceted molecule.

References

Pipoxolan Hydrochloride: A Potential Neuroprotective Agent for Ischemic Brain Injury and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan hydrochloride, a compound traditionally recognized for its spasmolytic properties as a smooth muscle relaxant, is emerging as a candidate for neuroprotective research, particularly in the context of cerebral ischemia and the subsequent neurodegeneration.[1] Its mechanism of action, primarily involving the modulation of calcium channels and cyclic adenosine monophosphate (cAMP) levels, presents a compelling rationale for its investigation in neurological disorders characterized by neuronal cell death.[2] This technical guide provides a comprehensive overview of the current preclinical evidence for this compound in neuroprotection, with a focus on its potential applications in neurodegenerative disease research.

Core Mechanism of Action

This compound exerts its physiological effects through a dual mechanism:

-

Calcium Channel Blockade: It functions as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. This reduction in intracellular calcium concentration leads to decreased contractility.[2]

-

cAMP Elevation: this compound also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn promotes muscle relaxation.[2]

These mechanisms, while primarily characterized in smooth muscle, have significant implications for neuronal function and survival, as both calcium homeostasis and cAMP signaling are critical in the pathophysiology of neurodegenerative processes.

Preclinical Evidence in Cerebral Ischemia

A pivotal preclinical study investigated the effects of this compound in a rodent model of ischemia/reperfusion-induced cerebral infarction. The findings from this research provide the most substantial evidence to date for its neuroprotective potential.[1][3]

Data Presentation: In Vivo Efficacy in a Rat Model of Cerebral Ischemia

The following table summarizes the key quantitative data from the study, demonstrating the dose-dependent neuroprotective effects of this compound administered orally (p.o.).

| Parameter | Control (Ischemia/Reperfusion) | Pipoxolan (10 mg/kg, p.o.) | Pipoxolan (30 mg/kg, p.o.) | Percent Reduction/Inhibition (30 mg/kg) |

| Cerebral Infarction Area (%) | 100 | 56.82 | 26.57 | 73.43%[2] |

| Neurological Deficit Score | 3.20 ± 0.29 | 2.20 ± 0.20 | 1.70 ± 0.21 | 46.88%[2] |

| TUNEL-Positive Cells (Apoptosis) | High | Moderate | Low | Significant Reduction[1] |

| Cleaved Caspase-3-Positive Cells (Apoptosis) | High | Moderate | Low | 63.44%[2] |

| Intimal Hyperplasia (I/M Ratio) | High | Moderate | Low | 47.20%[3] |

| PCNA-Positive Cells (Proliferation) | High | Moderate | Low | 62.40%[3] |

Experimental Protocols

1. Animal Model of Cerebral Ischemia:

-

Subjects: Male Sprague-Dawley rats.[3]

-

Procedure: Transient middle cerebral artery occlusion (MCAO) was induced to mimic ischemic stroke. This was followed by a period of reperfusion.[1]

-

Treatment: this compound (10 and 30 mg/kg) or vehicle was administered orally.[1]

-

Assessments: 24 hours after reperfusion, the cerebral infarction area was measured using TTC staining. Neurological deficits were scored on a standardized scale. Brain tissue was collected for histological analysis of apoptosis markers (TUNEL and cleaved caspase-3 staining).[2]

2. In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay:

-

Cell Line: A7r5 rat aortic smooth muscle cells.[3]

-

Stimulus: Platelet-derived growth factor (PDGF-BB) was used to induce VSMC migration.[3]

-

Treatment: Cells were treated with this compound (5, 10, and 15 µM).[3]

-

Assay: Transwell migration assay was used to quantify the number of migrated cells. Western blotting was performed to analyze the levels of proteins in the Ras/MEK/ERK signaling pathway and matrix metalloproteinases (MMP-2 and MMP-9).[1][3]

Signaling Pathways and Visualizations

The neuroprotective effects of this compound in the context of cerebral ischemia are believed to be mediated, in part, by its influence on the Ras/MEK/ERK signaling pathway in vascular smooth muscle cells, which plays a role in the pathological vascular remodeling that can follow an ischemic event.

Core mechanism of this compound.

Experimental workflow for preclinical evaluation.

Broader Implications for Neurodegenerative Disease Research

While direct evidence for this compound in chronic neurodegenerative diseases like Alzheimer's or Parkinson's disease is currently lacking, its known mechanisms of action offer a basis for future investigation:

-

Calcium Dysregulation: Disrupted calcium homeostasis is a common pathological feature in many neurodegenerative diseases.[4] By acting as a calcium channel blocker, Pipoxolan could potentially mitigate the excitotoxicity and downstream apoptotic pathways triggered by excessive calcium influx in neurons.

-

cAMP Signaling: The cAMP signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Phosphodiesterase inhibitors, by elevating cAMP levels, have been proposed as a therapeutic strategy for neurodegenerative conditions.[5][6] Pipoxolan's ability to inhibit PDEs could therefore be neuroprotective and potentially enhance cognitive function.

Future Directions and Considerations

The promising preclinical data in cerebral ischemia warrants further investigation into the neuroprotective effects of this compound. Future research should aim to:

-

Elucidate the specific neuronal targets of Pipoxolan and its ability to cross the blood-brain barrier.

-

Evaluate the efficacy of Pipoxolan in animal models of Alzheimer's and Parkinson's disease, assessing its impact on key pathological hallmarks such as amyloid-beta plaques, tau tangles, and alpha-synuclein aggregation.

-

Conduct detailed dose-response and pharmacokinetic/pharmacodynamic studies to establish a therapeutic window for potential neurological applications.

Conclusion

This compound presents an intriguing profile for neurodegenerative disease research. Its established role as a calcium channel blocker and phosphodiesterase inhibitor, coupled with robust preclinical evidence of neuroprotection in a model of cerebral ischemia, suggests a therapeutic potential that extends beyond its current clinical use. This guide provides a foundational understanding for researchers and drug development professionals to explore the utility of this compound in the quest for novel treatments for neurodegenerative disorders.

References

- 1. Pipoxolan ameliorates cerebral ischemia via inhibition of neuronal apoptosis and intimal hyperplasia through attenuation of VSMC migration and modulation of matrix metalloproteinase-2/9 and Ras/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pipoxolan Ameliorates Cerebral Ischemia via Inhibition of Neuronal Apoptosis and Intimal Hyperplasia through Attenuation of VSMC Migration and Modulation of Matrix Metalloproteinase-2/9 and Ras/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium channel blockers and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pipoxolan Hydrochloride: An In-Depth Technical Guide to its In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride, a compound traditionally used as a smooth muscle relaxant, has emerged as a molecule of interest in oncology research due to its demonstrated in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's cytotoxic effects on various cancer cell lines. The document details the induction of apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its activity in human leukemia HL-60 and oral squamous cell carcinoma (OSCC) cell lines.

Introduction

This compound is a 5,5-diphenyl-2-(β-N-piperidinoethyl)-1,3-dioxolan-4-one hydrochloride.[1] While its primary clinical application has been as an antispasmodic and analgesic for smooth muscle, recent studies have unveiled its potential as an anticancer agent.[1] Research has shown that this compound can inhibit the proliferation of cancer cells by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3] This guide synthesizes the available in vitro data to provide a detailed understanding of its anticancer mechanism of action.

Cytotoxic Activity of this compound

The cytotoxic effect of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various studies.

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 24 | 6.25 | [2] |

| HSC-3 | Oral Squamous Cell Carcinoma | 24 | Not explicitly stated, but significant apoptosis observed at various concentrations | [1][3] |

| TW206 | Oral Squamous Cell Carcinoma | 24 | Not explicitly stated, but effects on MMP and ROS were observed | [3] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a mechanism primarily mediated by reactive oxygen species (ROS).[2][3] The generation of ROS triggers a cascade of events leading to programmed cell death.

The production of intracellular ROS appears to be a critical early event in this compound-induced apoptosis.[2] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[2][3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][3]

Furthermore, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, resulting in an increased Bax/Bcl-2 ratio that favors apoptosis.[2][3] The key steps in this pathway are visualized below.

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.

In addition to the ROS-mediated pathway, this compound has been observed to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in oral squamous cell carcinoma cells.[1][3] The PI3K/AKT pathway is a crucial cell survival pathway that is often hyperactivated in cancer. By inhibiting the expression of PI3K and the phosphorylation of AKT, this compound further promotes apoptosis.[1][3]

Caption: Inhibition of the PI3K/AKT survival pathway by this compound.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G0/G1 phase in human leukemia HL-60 cells.[2][4] This arrest is mediated by the induction of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][5] The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition, thereby halting cell cycle progression and preventing cell proliferation.

Caption: this compound-induced G0/G1 cell cycle arrest via the p53/p21 pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 1.6, 3.2, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24 hours.[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3 hours.[1]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.

-

Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight.

-

Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, Bax, Bcl-2, caspase-3, caspase-9, PI3K, p-AKT, and β-actin as a loading control).[2][3]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western Blotting analysis.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer activity against various cancer cell lines. Its ability to induce ROS-mediated apoptosis, inhibit the pro-survival PI3K/AKT pathway, and cause G0/G1 cell cycle arrest highlights its potential as a multi-faceted anticancer agent. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic candidate in oncology. Future studies should focus on in vivo models to validate these in vitro findings and to assess the compound's safety and efficacy in a more complex biological system.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. researchgate.net [researchgate.net]

Pipoxolan hydrochloride as a potential neuroprotective agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pipoxolan hydrochloride, a compound traditionally recognized for its smooth muscle relaxant properties, is emerging as a promising candidate in the field of neuroprotection. Preclinical evidence suggests that its therapeutic potential may extend to mitigating neuronal damage and combating the complex pathologies of neurodegenerative diseases and ischemic insults. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential neuroprotective agent, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.

Core Neuroprotective Mechanisms of Action

This compound exerts its potential neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. These actions are orchestrated through the modulation of several key signaling pathways.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Pipoxolan has been shown to suppress inflammatory responses in neuronal and glial cells. This is achieved through the inhibition of major inflammatory transcription factors, including:

-

Nuclear Factor-kappa B (NF-κB): A pivotal regulator of the inflammatory response.

-

Activator protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis in response to inflammatory stimuli.

-

Signal Transducer and Activator of Transcription (STATs): A family of proteins that mediate the response to cytokines and growth factors.

By inhibiting these pathways, pipoxolan effectively reduces the production of pro-inflammatory cytokines and mediators.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage. Pipoxolan has been demonstrated to bolster the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of antioxidant gene expression, and its activation leads to the enhanced production of a wide range of antioxidant and detoxification enzymes.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes significantly to the pathology of neurodegenerative diseases and ischemic brain injury. Pipoxolan has been shown to inhibit neuronal apoptosis by modulating the Ras/MEK/ERK signaling pathway . This pathway is a critical regulator of cell survival and death, and its inhibition by pipoxolan helps to prevent the cascade of events leading to apoptosis.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Pipoxolan Concentration (µM) | Inhibition Rate (%) | Reference |

| Nitric Oxide (NO) | 32 | 68.24 | [1] |

| Prostaglandin E2 (PGE2) | 32 | 90.73 | [1] |

| Tumor Necrosis Factor-α (TNF-α) | 32 | 90.00 | [1] |

| Interleukin-6 (IL-6) | 32 | 4.73 | [1] |

Table 2: In Vivo Neuroprotective Effects in a Rat Model of Cerebral Ischemia

| Parameter | Pipoxolan Dose (mg/kg) | Percent Reduction (%) | Reference |

| Cerebral Infarction Area | 10 | 43.18 | |

| 30 | 73.43 | ||

| TUNEL-Positive Cells (Apoptosis) | 10 | 31.25 | |

| 30 | 46.88 | ||

| Cleaved Caspase-3-Positive Cells (Apoptosis) | 10 | 37.18 | |

| 30 | 63.44 |

Table 3: In Vitro Effects on Ras/MEK/ERK Pathway and Matrix Metalloproteinases (MMPs) in PDGF-BB-Stimulated A7r5 Cells

| Protein | Pipoxolan Concentration (µM) | Percent Reduction (%) | Reference |

| Ras | 5 | 21.00 | |

| 10 | 24.75 | ||

| 15 | 24.00 | ||

| MEK | 5 | 21.67 | |

| 10 | 21.00 | ||

| 15 | 26.67 | ||

| p-ERK | 5 | 50.33 | |

| 10 | 51.67 | ||

| 15 | 75.00 | ||

| MMP-2 | 10 | 12.40 | |

| 15 | 24.40 | ||

| MMP-9 | 5 | 39.40 | |

| 10 | 45.40 | ||

| 15 | 36.60 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Cell Viability Assessment using MTT Assay (for RAW 264.7 Macrophages)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control group.

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Detection of Apoptosis using TUNEL Assay (in Rat Brain Tissue)

-

Tissue Preparation: Perfuse the rat brain with 4% paraformaldehyde and prepare 20 µm thick cryosections.

-

Permeabilization: Wash the sections with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the sections with PBS and then incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the sections three times with PBS.

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the sections and visualize using a fluorescence microscope.

-

Quantification: Quantify the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Analysis of Protein Expression using Western Blotting (for Ras/MEK/ERK Pathway)

-

Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ras, MEK, p-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows for its in vitro and in vivo evaluation.

Caption: Key neuroprotective signaling pathways modulated by Pipoxolan HCl.

Caption: General experimental workflow for assessing neuroprotective effects.

Current Status and Future Directions

The preclinical data presented in this guide strongly suggest that this compound possesses significant neuroprotective properties. Its ability to concurrently target multiple pathological pathways—inflammation, oxidative stress, and apoptosis—makes it an attractive candidate for further investigation in the context of complex neurodegenerative diseases.

To date, no clinical trials have been registered to specifically evaluate the neuroprotective efficacy of this compound in humans. The promising preclinical findings, however, provide a strong rationale for initiating such trials. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery of this compound to the central nervous system.

-

Long-term Efficacy and Safety Studies: To evaluate the long-term effects of pipoxolan treatment in chronic models of neurodegeneration.

-

Exploration of Additional Mechanisms: To further elucidate the full spectrum of its neuroprotective actions.

-

Combination Therapies: To investigate the potential synergistic effects of pipoxolan with other neuroprotective agents.

This compound represents a promising, multi-faceted therapeutic candidate for neuroprotection. The compelling preclinical evidence warrants a concerted effort to translate these findings into clinical applications. This technical guide serves as a foundational resource to inform and guide future research and development in this exciting area.

References

An In-depth Technical Guide to the Therapeutic Targets of Pipoxolan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride, a drug traditionally recognized for its antispasmodic properties, is gaining significant attention for its potential in broader therapeutic applications, including oncology and neuroprotection. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of this compound. It consolidates findings on its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

This compound is a smooth muscle relaxant that has been clinically used for the treatment of spasms in the gastrointestinal and urogenital tracts.[1][2] Recent preclinical studies have unveiled a more complex pharmacological profile, suggesting its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3][4] This guide delves into the molecular mechanisms underlying these diverse therapeutic effects, providing a technical framework for further investigation and development.

Antispasmodic Activity: The Primary Therapeutic Target

The primary therapeutic application of this compound is as an antispasmodic agent. Its mechanism of action in smooth muscle relaxation is believed to be twofold, targeting L-type calcium channels and phosphodiesterase enzymes.[5]

L-type Calcium Channel Inhibition

This compound is understood to function as an L-type calcium channel blocker.[5] By inhibiting the influx of extracellular calcium into smooth muscle cells, it attenuates the contractile machinery, leading to muscle relaxation.

Phosphodiesterase (PDE) Inhibition

A secondary mechanism contributing to its spasmolytic effect is the inhibition of phosphodiesterase (PDE) enzymes.[5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[5]

Quantitative Data for Antispasmodic Activity

| Target | Parameter | Value | Cell Line/System | Reference |

| L-type Calcium Channels | IC50 | Data not available | Smooth muscle cells | [5] |

| Phosphodiesterase | IC50 | Data not available | N/A | [5] |

Experimental Protocols

In Vitro Smooth Muscle Relaxation Assay

-

Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig ileum or rat aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: Induce sustained contraction using an appropriate agonist (e.g., potassium chloride, acetylcholine, or phenylephrine).

-

This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Data Acquisition: Record the isometric tension of the muscle strips.

-

Data Analysis: Calculate the percentage of relaxation at each concentration relative to the maximum contraction induced by the agonist. Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.

In Vitro cAMP Assay

-

Cell Culture: Culture a suitable cell line (e.g., smooth muscle cells) in appropriate media.

-

Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET-based assay kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect on cAMP levels.

Signaling Pathway

Anti-Cancer Activity: Emerging Therapeutic Targets

Recent research has highlighted the potential of this compound as an anti-cancer agent, demonstrating activity against leukemia, lung adenocarcinoma, and oral squamous cell carcinoma.[3] Its anti-neoplastic effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[6][7] Key molecular events include an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases-9 and -3.[6] Furthermore, it can arrest the cell cycle at the G0/G1 phase through the induction of p53 and p21.[6]

Inhibition of Cancer Cell Migration and Invasion

This compound inhibits the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]

Modulation of Key Signaling Pathways

Several critical signaling pathways are modulated by this compound in cancer cells:

-

JNK and p38 MAPK Pathways: It down-regulates the phosphorylation of JNK and p38, which are involved in the regulation of MMP expression.[8]

-

PI3K/AKT Pathway: Pipoxolan suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]

-

Ras/MEK/ERK Pathway: It has been shown to reduce the protein levels of Ras, MEK, and phosphorylated ERK.

Quantitative Data for Anti-Cancer Activity

| Target Cell Line | Parameter | Value (µg/mL) | Reference |

| HL-60 (Leukemia) | Apoptosis Induction | 6.25 | [6] |

| TW206 (Oral Squamous Carcinoma) | IC50 (24h) | ~15 | [9] |

| HSC-3 (Oral Squamous Carcinoma) | IC50 (24h) | ~20 | [9] |

| Cal-27 (Oral Squamous Carcinoma) | IC50 (24h) | >40 | [9] |

| CL1-5 (Lung Adenocarcinoma) | Migration Inhibition | 10 | [8] |

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Wound Healing (Scratch) Assay

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Drug Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways

Anti-inflammatory and Neuroprotective Activities

The therapeutic potential of this compound extends to anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects

Pipoxolan has been shown to suppress inflammatory responses by inhibiting key transcription factors such as NF-κB, AP-1, and STATs.[10] It also activates the antioxidant Nrf2 pathway.[10]

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties by modulating neurotransmitter systems, exhibiting antioxidant effects, and enhancing neuroplasticity.[4]

Experimental Protocols

In Vitro NF-κB Activation Assay

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Drug Pre-treatment: Pre-treat the cells with different concentrations of this compound.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear Extraction: Isolate nuclear and cytoplasmic fractions from the cells.

-

Western Blot Analysis: Perform Western blotting to detect the levels of NF-κB (e.g., p65 subunit) in the nuclear and cytoplasmic fractions. A decrease in nuclear NF-κB and an increase in cytoplasmic NF-κB would indicate inhibition of translocation.

Signaling Pathway

Conclusion and Future Directions

This compound is a multi-target drug with a well-established role as an antispasmodic and promising potential in oncology and neuroinflammatory conditions. The data summarized in this guide highlight the diverse molecular pathways modulated by this compound. However, a significant gap remains in the quantitative characterization of its interactions with many of these targets. Future research should focus on determining the binding affinities (Ki), and inhibitory/effective concentrations (IC50/EC50) for its various targets to better understand its therapeutic window and potential for drug repurposing. Detailed mechanistic studies and in vivo validation are crucial next steps to translate these preclinical findings into clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 10. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

Pipoxolan Hydrochloride: A Technical Guide on its Antispasmodic Effects via Calcium Channel Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its mechanism of action is primarily attributed to the modulation of intracellular calcium signaling pathways, crucial for smooth muscle contraction. This technical guide delineates the current understanding of this compound's effects on calcium channel signaling, integrating available pharmacological data. While the dual mechanism involving direct calcium channel blockade and enhancement of cyclic adenosine monophosphate (cAMP) levels is acknowledged, a notable gap exists in the public domain regarding specific quantitative data such as IC50 values and detailed experimental protocols from primary studies. This document provides a comprehensive overview of the established mechanisms and outlines general experimental approaches for the characterization of similar compounds.

Introduction

Smooth muscle contractility is fundamentally regulated by the concentration of intracellular calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound exerts its therapeutic effect by interfering with this signaling cascade, leading to smooth muscle relaxation and alleviation of spasms.

Mechanism of Action

This compound's antispasmodic effect is understood to be mediated through a dual mechanism of action:

-

Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells through voltage-gated L-type calcium channels.[1] This action reduces the availability of Ca²⁺ for the contractile machinery, leading to muscle relaxation.

-

Inhibition of Phosphodiesterase (PDE): The compound also acts as a phosphodiesterase inhibitor.[1] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets that promote smooth muscle relaxation.

These two mechanisms work in concert to produce a potent antispasmodic effect.

Signaling Pathways

The signaling pathways affected by this compound are central to smooth muscle physiology.

Calcium Channel Signaling Pathway

dot

Caption: Pipoxolan's Inhibition of L-type Calcium Channel Signaling.

cAMP-Mediated Relaxation Pathway

dot

References

An In-Depth Technical Guide to the Solubility and Stability of Pipoxolan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Pipoxolan hydrochloride. The information is curated to support research, development, and formulation activities by presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex processes and pathways.

Solubility Profile

This compound, a smooth muscle relaxant, exhibits specific solubility characteristics that are crucial for its formulation and delivery. While comprehensive quantitative solubility data in a range of solvents remains limited in publicly available literature, existing information indicates its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Further research is required to establish quantitative solubility data (e.g., in mg/mL) in aqueous and organic solvents at various temperatures.

Stability Characteristics

This compound is susceptible to degradation under specific environmental conditions, particularly hydrolysis in acidic and alkaline environments. Forced degradation studies have been instrumental in elucidating its stability profile.[2][3]

Forced Degradation Studies

Forced degradation studies have demonstrated that this compound degrades significantly in the presence of acid and base.[2][3] Conversely, it shows notable stability against oxidation, heat, and light.[2]

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Outcome | Reference(s) |

| Acidic Hydrolysis (1 M HCl) | Slow degradation | [2] |

| Alkaline Hydrolysis (0.2 M NaOH) | Rapid degradation | [2] |

| Oxidation (0.33% H₂O₂) | No degradation observed | [2] |

| Thermal (Dry heat at 70°C for 1 week) | No degradation observed | [2] |

| Photolytic (Tungsten lamp, 40W for 7 days) | No degradation observed | [2] |

pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the solution. The optimal pH for its stability has been identified as 5.7.[2] A pH-rate profile study covering a range of pH 2-12 has been conducted, indicating that the degradation rate is significantly influenced by pH.[2]

Degradation Kinetics

The degradation of this compound in both acidic and alkaline media has been shown to follow pseudo-first-order kinetics.[2] Kinetic studies have provided valuable parameters for understanding the rate of degradation under these conditions.

Table 3: Kinetic Parameters for the Degradation of this compound

| Condition | Temperature Range (°C) | Apparent Pseudo-first-order Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (kcal/mol) | Reference(s) |

| Acidic (1 M HCl) | 60 - 90 | Data not explicitly stated in abstract | Data not explicitly stated in abstract | 9.43 | [2] |

| Alkaline (0.2 M NaOH) | 50 - 80 | Data not explicitly stated in abstract | Data not explicitly stated in abstract | 5.34 | [2] |

Note: While the study calculated the rate constants and half-lives, the specific values are not available in the cited abstract. Access to the full-text article is required for this data.

Degradation Pathway

The degradation of this compound, particularly through hydrolysis, leads to the cleavage of the dioxolan-4-one ring. This process results in the formation of at least one major degradation product, referred to as DG1.[2] The suggested degradation pathway involves the hydrolysis of the ester linkage within the dioxolan ring.

Figure 1: Proposed Degradation Pathway of this compound.

The exact structures of the degradation products (DG1 and DG2) require further elucidation through spectroscopic analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability and solubility studies. The following sections outline the protocols employed in the analysis of this compound.

Stability-Indicating Analytical Methods

To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods have been developed and validated.[2][3][4]

An effective HPLC method has been established for the determination of this compound and its primary degradant.[2]

Table 4: HPLC Method Parameters

| Parameter | Specification | Reference(s) |

| Column | Discovery® C18 (25 cm × 4.6 mm id, 5 µm particle size) | [2] |

| Mobile Phase | Methanol–10 mM sodium dihydrogen phosphate (60:40, v/v), pH adjusted to 6.5 | [2] |

| Detection | UV at 214 nm | [2] |

| Flow Rate | Not specified in abstract | [2] |

| Injection Volume | 20 μL | [2] |

| Linearity Range | 1–50 µg/mL for this compound | [2] |

Another HPLC method utilizes a C18 column with a mobile phase of acetonitrile: 1mM ammonium acetate (80:20 v/v) and UV detection at 210 nm.[3][4]

A TLC-densitometric method has also been developed for the quantification of this compound.[3][4]

Table 5: TLC-Densitometric Method Parameters

| Parameter | Specification | Reference(s) |

| Stationary Phase | Silica gel 60 F254 plates | [3][4] |

| Mobile Phase | Chloroform: toluene: methanol: 10% ammonia (6:5:3:0.1 v/v) | [3][4] |

| Detection | Densitometric scanning at 210 nm | [3][4] |

| Linearity Range | 2-20 μ g/band | [3][4] |

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Figure 2: Workflow for Forced Degradation Studies.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. The compound is susceptible to hydrolytic degradation, particularly in alkaline conditions, while remaining stable under oxidative, thermal, and photolytic stress. Validated stability-indicating HPLC and TLC methods are available for its quantification. Further research is warranted to establish a comprehensive quantitative solubility profile and to fully elucidate the structures of its degradation products. This information is vital for the development of stable and effective pharmaceutical formulations of this compound.

References

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Pipoxolan Hydrochloride in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Pipoxolan hydrochloride in human plasma. The described method is intended for use in pharmacokinetic and toxicokinetic studies and has been validated according to international guidelines.

Introduction

This compound, 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride, is an antispasmodic agent.[1][2] To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantitative drug analysis in complex biological fluids like plasma.[4][5]

This application note details a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Pipoxolan in human plasma. The method has been subjected to a full validation as per the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9]

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (Reference Standard), Pipoxolan-d5 (Internal Standard, IS).

-

Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate. All reagents and solvents should be of the highest purity available.

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

-

HPLC System: A standard UHPLC or HPLC system capable of gradient elution.

-

Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Pipoxolan-d5 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the Pipoxolan stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) working standards. Prepare separate working solutions for quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

-

Calibration and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[5][10][11]

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Pipoxolan-d5 internal standard working solution (e.g., at a concentration of 500 ng/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative conditions and require optimization for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Start at 10% B, increase to 95% B over 2.5 min, hold for 1 min, return to 10% B, and re-equilibrate. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Pipoxolan: 352.2 -> 112.1 (Quantifier), 352.2 -> 223.1 (Qualifier)Pipoxolan-d5 (IS): 357.2 -> 117.1 |

| Dwell Time | 150 ms |

Note: The MRM transitions are hypothetical based on the molecular weight of Pipoxolan (free base) and would need to be determined experimentally through infusion and optimization.[12][13]

Method Validation Summary

The method was validated according to established international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][8][14]

Selectivity

The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of Pipoxolan and the internal standard in six different sources of blank human plasma.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL.

Table 3: Calibration Curve Parameters

| Parameter | Result |

| Concentration Range | 1.00 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Accuracy at LLOQ | Within ±20% of nominal value |

| Precision (CV) at LLOQ | ≤ 20% |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results confirm the method is accurate and precise.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1.00 | 8.5 | 104.2 | 11.2 | 102.5 |

| LQC | 3.00 | 6.2 | 98.7 | 7.9 | 99.8 |

| MQC | 100 | 4.5 | 101.5 | 5.8 | 100.9 |

| HQC | 800 | 3.8 | 97.9 | 4.9 | 98.6 |

| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% of nominal (80-120% for LLOQ).[6] |

Recovery and Matrix Effect

The extraction recovery and matrix effect were consistent and reproducible across low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect Summary

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |

| LQC | 3.00 | 92.5 | 98.2 | 4.1 |

| MQC | 100 | 94.1 | 101.3 | 3.5 |

| HQC | 800 | 93.3 | 99.6 | 2.8 |

| Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[6] |

Stability